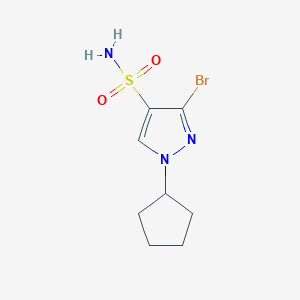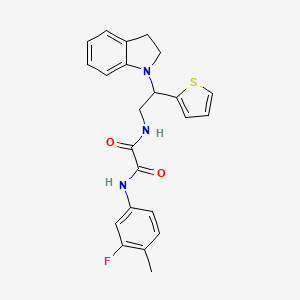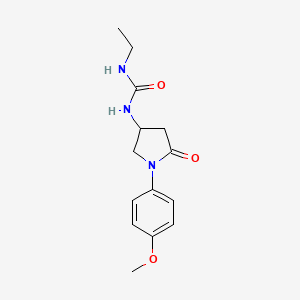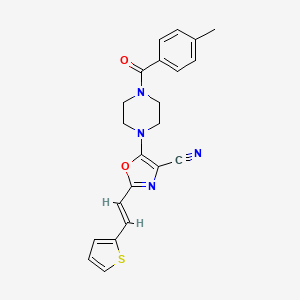
3-Bromo-1-cyclopentylpyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-cyclopentylpyrazole-4-sulfonamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential use as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a receptor protein that is found in the peripheral and central nervous system and is involved in the sensation of pain, heat, and inflammation. BCTC has been shown to have a high affinity for TRPV1, making it a promising candidate for the treatment of chronic pain and other related conditions.
Mecanismo De Acción
3-Bromo-1-cyclopentylpyrazole-4-sulfonamide works by binding to the TRPV1 receptor and blocking its activation by various stimuli such as heat, capsaicin, and acidic pH. This blockade of TRPV1 activation leads to a reduction in pain and inflammation, making 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide a potential therapeutic agent for the treatment of chronic pain conditions.
Biochemical and Physiological Effects:
3-Bromo-1-cyclopentylpyrazole-4-sulfonamide has been shown to have a selective effect on TRPV1, leading to a reduction in pain and inflammation without affecting other sensory modalities. 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide has also been shown to have a good safety profile, with no significant toxicity or adverse effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide is its high selectivity for TRPV1, which allows for targeted inhibition of pain and inflammation without affecting other sensory modalities. However, 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide's complex synthesis method and limited availability can be a limitation for lab experiments.
Direcciones Futuras
There are several potential future directions for the use of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide in scientific research. One possible direction is the development of new analogs of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide with improved potency and selectivity for TRPV1. Another direction is the investigation of the role of TRPV1 in other physiological and pathological conditions, such as cancer and diabetes. Additionally, the use of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide as a tool to study the role of TRPV1 in pain and inflammation signaling pathways could lead to the development of new therapeutic targets for the treatment of chronic pain conditions.
Métodos De Síntesis
The synthesis of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide involves the reaction of cyclopentylmagnesium bromide with pyrazole-4-sulfonyl chloride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide is a complex process that requires careful attention to the reaction conditions and purity of the starting materials.
Aplicaciones Científicas De Investigación
3-Bromo-1-cyclopentylpyrazole-4-sulfonamide has been extensively studied in scientific research for its potential use as a selective TRPV1 antagonist. TRPV1 is involved in the sensation of pain, heat, and inflammation, and its overexpression has been linked to chronic pain conditions such as neuropathic pain, inflammatory pain, and cancer pain. 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide has been shown to have a high affinity for TRPV1, making it a promising candidate for the treatment of these conditions.
Propiedades
IUPAC Name |
3-bromo-1-cyclopentylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2S/c9-8-7(15(10,13)14)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDSPJFNOAMDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)Br)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-cyclopentylpyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2832441.png)
![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2832443.png)
![3,4,5-triethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2832447.png)

![2-bromo-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2832449.png)

![N-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2832451.png)


![1-Isopropyl-7-thia-2-azaspiro[3.5]nonane](/img/structure/B2832455.png)
![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2832457.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide](/img/structure/B2832458.png)
